molecular formula C15H22N2O B13405655 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

Katalognummer: B13405655
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: UFQQWOBXRJXBNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one typically involves multiple steps. One common synthetic route includes the reaction of appropriate amines with carbonyl compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.

Analyse Chemischer Reaktionen

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one can be compared with other similar compounds, such as:

    2,5-Dimethyl-3-phenylimidazolidin-4-one: This compound lacks the propyl group, which may affect its reactivity and biological activity.

    2,5-Dimethyl-3-(2-chlorophenyl)-1-propylimidazolidin-4-one: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H22N2O

Molekulargewicht

246.35 g/mol

IUPAC-Name

2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

InChI

InChI=1S/C15H22N2O/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2/h6-9,12-13H,5,10H2,1-4H3

InChI-Schlüssel

UFQQWOBXRJXBNO-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.